molecular formula C24H29N3O B14998299 8-benzyl-6-(cyclohexylamino)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

8-benzyl-6-(cyclohexylamino)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B14998299
M. Wt: 375.5 g/mol
InChI Key: BYQIYAASSQOWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-BENZYL-6-(CYCLOHEXYLAMINO)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structure, has garnered interest for its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-BENZYL-6-(CYCLOHEXYLAMINO)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common method involves the reaction of sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides . This reaction produces 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives, which can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical and other industries.

Chemical Reactions Analysis

Types of Reactions

8-BENZYL-6-(CYCLOHEXYLAMINO)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common for modifying the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

8-BENZYL-6-(CYCLOHEXYLAMINO)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-BENZYL-6-(CYCLOHEXYLAMINO)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or pathways that are crucial for cell proliferation, making it a potential candidate for anticancer therapy . The exact molecular targets and pathways are still under investigation, but its structure suggests it may interact with DNA or proteins involved in cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-BENZYL-6-(CYCLOHEXYLAMINO)-3,3-DIMETHYL-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE stands out due to its unique structure, which combines a pyridine ring with a pyrano moiety and various functional groups

Properties

Molecular Formula

C24H29N3O

Molecular Weight

375.5 g/mol

IUPAC Name

8-benzyl-6-(cyclohexylamino)-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C24H29N3O/c1-24(2)14-19-20(15-25)23(26-18-11-7-4-8-12-18)27-22(21(19)16-28-24)13-17-9-5-3-6-10-17/h3,5-6,9-10,18H,4,7-8,11-14,16H2,1-2H3,(H,26,27)

InChI Key

BYQIYAASSQOWRQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)C(=NC(=C2C#N)NC3CCCCC3)CC4=CC=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.